molecular formula C16H22Cl2N2O2S B1527411 Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride CAS No. 1354950-45-0

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride

Cat. No.: B1527411
CAS No.: 1354950-45-0
M. Wt: 377.3 g/mol
InChI Key: XGACHGSXAAHHIQ-UHFFFAOYSA-N
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Description

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride is a synthetic organic compound featuring a benzothiophene core substituted with a piperazine-methyl group and an ethyl ester moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. However, commercial availability of this compound has been discontinued, as noted in supplier databases .

Properties

IUPAC Name

ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S.2ClH/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15;;/h3-6,17H,2,7-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGACHGSXAAHHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances. This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the known activities of piperazine derivatives, it’s plausible that this compound may affect pathways related to dopamine and serotonin signaling. These pathways play crucial roles in various physiological processes, including mood regulation and the reward system.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Some piperazine derivatives have been found to exhibit antibacterial activity. Therefore, it’s plausible that this compound may have similar effects.

Biological Activity

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride (CAS number: 1354950-45-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a piperazinyl substituent, characterized by the molecular formula C16H22Cl2N2O2SC_{16}H_{22}Cl_2N_2O_2S. Its unique structure suggests various potential interactions with biological targets, particularly in neurotransmitter systems.

Synthesis

The synthesis of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiophene Core : This may involve cyclization reactions from thiophene derivatives.
  • Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing biological activity.
  • Carboxylate Functionalization : The carboxylic acid group plays a role in receptor binding and solubility.

Antipsychotic and Anxiolytic Properties

Research indicates that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate exhibits antipsychotic and anxiolytic effects. Preliminary studies suggest its interaction with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

Anti-inflammatory and Analgesic Effects

The compound's structural features indicate potential anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies. Its mechanism may involve modulation of inflammatory pathways or direct action on pain receptors.

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate likely interacts with multiple neurotransmitter systems:

  • Serotonin Receptors : Binding affinity studies suggest significant interaction with serotonin receptors, which may underlie its anxiolytic effects.
  • Dopamine Receptors : Its influence on dopaminergic pathways could contribute to its antipsychotic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:

Compound Name Structure Features Unique Aspects
1-(4-Fluorophenyl)-4-piperidinonePiperidine ring with a phenyl substituentAntidepressant effects
N,N-DimethylbenzamideBenzamide structure with dimethyl substitutionAnalgesic properties
Ethyl 2-(piperidin-1-yl)benzoateEster form with a piperidine moietyPotential use as an anxiolytic

This table highlights how ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate may offer enhanced receptor selectivity due to its specific structural combination.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Scientific Research Applications

Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride is a chemical compound that has applications in medicinal chemistry and pharmacology, particularly in pharmaceutical development. It features a benzothiophene core with a piperazinyl group. The molecular formula of the compound is C16H22Cl2N2O2S, which indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Potential Applications

  • Pharmaceutical Development The compound is a lead for developing new pharmaceuticals.
  • Biological Activities Studies indicate potential antipsychotic and anxiolytic properties because of its interaction with neurotransmitter systems like serotonin and dopamine receptors. Its structural features also suggest anti-inflammatory and analgesic effects.
  • Interaction studies Investigations into the effects on serotonin and dopamine receptors are crucial for understanding its pharmacological profile. Examining interactions with other biomolecules may provide insights into its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural or functional similarities with ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:

Compound NameStructure FeaturesUnique Aspects
1-(4-Fluorophenyl)-4-piperidinonePiperidine ring with a phenyl substituentAntidepressant effects
N,N-DimethylbenzamideBenzamide structure with dimethyl substitutionAnalgesic properties
Ethyl 2-(piperidin-1-yl)benzoateEster form with a piperidine moietyPotential use as an anxiolytic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine/Piperidine Moieties and Ester Groups

The compound shares key features with other dihydrochloride salts containing piperazine/piperidine and ester functionalities. For example:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Salt Form Notable Features Reference
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride Benzothiophene Ester, piperazine-methyl Dihydrochloride Discontinued; potential CNS applications
(4-Amino-piperidin-1-yl)acetic acid ethyl ester dihydrochloride Piperidine Ester, piperidine Dihydrochloride Discontinued; amino group enhances reactivity
Amustaline dihydrochloride Acridinyl Chloroethyl, propanoate Dihydrochloride Used in blood pathogen inactivation

Key Observations :

  • Benzothiophene vs. Piperidine/Acridinyl Cores : The benzothiophene core in the target compound may confer aromatic stacking interactions distinct from the piperidine or acridinyl systems in analogs.
  • Salt Form : All three compounds utilize dihydrochloride salts to improve solubility, critical for in vitro or in vivo studies.
  • Applications : Amustaline’s clinical use contrasts with the discontinued status of the benzothiophene derivative, suggesting differences in efficacy or synthesis feasibility .

Piperazine-Methyl Derivatives with Heterocyclic Systems

Compounds bearing the piperazin-1-ylmethyl group on alternative heterocycles, such as thiazole, exhibit distinct pharmacological profiles:

Table 2: Piperazine-Methyl Heterocyclic Derivatives
Compound Name Core Structure Functional Groups Molecular Weight (ESI-MS) Yield (%) Reference
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Thiazole Urea, piperazine-methyl 463.2 [M+H]+ 83.4
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Thiazole Urea, piperazine-methyl 428.2 [M+H]+ 77.7

Key Observations :

  • Functional Groups : The urea linkage in these analogs may target kinase or receptor systems, unlike the ester group in the benzothiophene compound, which could hydrolyze to carboxylic acids in vivo.
  • Synthetic Viability : Higher yields (77–83%) for thiazole-urea derivatives suggest optimized synthetic routes compared to the discontinued benzothiophene analog .

Pharmacological and Physicochemical Considerations

  • Solubility and Stability : Dihydrochloride salts generally enhance aqueous solubility, but the benzothiophene core’s lipophilicity may reduce bioavailability compared to smaller heterocycles like thiazole.
  • Therapeutic Potential: Piperazine-methyl groups are common in serotonin/dopamine receptor modulators, while urea derivatives (Table 2) are prevalent in kinase inhibitors. The benzothiophene compound’s discontinuation may reflect challenges in target selectivity or metabolic stability .

Research Tools for Structural Analysis

Structural characterization of these compounds relies on crystallographic software such as SHELX (for small-molecule refinement) and ORTEP-3 (for graphical representation), which are critical for comparing molecular conformations and intermolecular interactions .

Preparation Methods

Synthesis of the Benzothiophene-2-carboxylate Intermediate

The benzothiophene-2-carboxylate scaffold is typically prepared via known synthetic routes such as:

  • Friedel-Crafts acylation of benzothiophene derivatives to introduce the carboxyl group.
  • Subsequent esterification to yield the ethyl ester.

For example, related benzothiophene analogs have been synthesized through bromination, hydrolysis, and amide formation steps, followed by Suzuki coupling and deprotection reactions to yield functionalized benzothiophene derivatives.

Introduction of the Piperazin-1-ylmethyl Group

The piperazinyl substituent is introduced via nucleophilic substitution or reductive amination methods:

  • A common approach involves reacting a benzothiophene derivative bearing a suitable leaving group (e.g., halogen or activated methyl group) with piperazine or a piperazine derivative.
  • Alternatively, a Mannich-type reaction can be employed where formaldehyde and piperazine react with the benzothiophene to install the piperazin-1-ylmethyl group.

This step is critical for ensuring the correct substitution pattern and maintaining the integrity of the benzothiophene ring.

Conversion to Dihydrochloride Salt

To improve solubility and stability, the free base form of the compound is converted to its dihydrochloride salt:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) leads to the formation of the dihydrochloride salt.
  • The salt form facilitates handling, purification, and biological evaluation.

Process Optimization and Purification

  • The synthetic sequence is optimized to minimize impurities and maximize yield.
  • Purification is commonly performed by recrystallization from polar aprotic solvents or mixtures of alcohols and chloroform solvents.
  • Chromatographic techniques such as silica gel column chromatography with solvent systems like chloroform-methanol mixtures are used for intermediate purification.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Notes
1 Synthesis of benzothiophene-2-carboxylic acid or ester Friedel-Crafts acylation, esterification with ethanol and acid catalyst Starting scaffold preparation
2 Introduction of piperazin-1-ylmethyl group Nucleophilic substitution or Mannich reaction with piperazine and formaldehyde Critical substitution step
3 Esterification (if required) Ethanol, acid catalyst or ethyl chloroformate Formation of ethyl ester
4 Salt formation Treatment with HCl in ethanol or ethyl acetate Conversion to dihydrochloride salt form
5 Purification Recrystallization, chromatography Ensures purity and suitable physical form

Research Findings and Reaction Conditions

  • The reaction temperatures are generally maintained between 25°C and 100°C depending on the step to optimize reaction rates and yields.
  • Bases used in substitution reactions include organic and inorganic bases such as triethylamine or sodium carbonate to neutralize acids formed during reaction steps.
  • Oxidizing agents and palladium-catalyzed coupling reactions are employed in related benzothiophene derivative syntheses, indicating potential for palladium-catalyzed cross-coupling in advanced synthetic routes.
  • The compound’s synthesis is scalable and amenable to modifications for analog development in medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by piperazine coupling. Key steps include:

  • Nucleophilic substitution to introduce the piperazine moiety under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C).
  • Esterification of the carboxylate group using ethanol and acid catalysts.
  • Purification via recrystallization or column chromatography to isolate the dihydrochloride salt.
    Critical parameters include reaction temperature, stoichiometric ratios of reagents, and inert atmosphere use to prevent oxidation. Yield optimization requires careful control of these factors, with iterative adjustments based on TLC or HPLC monitoring .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate the benzothiophene and piperazine moieties, with shifts at δ 2.8–3.5 ppm (piperazine protons) and δ 7.0–8.0 ppm (aromatic protons).
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase C18 columns and UV detection at 254 nm.
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z corresponding to the molecular formula.
  • X-ray Crystallography : Resolves crystal structure for absolute configuration validation, as demonstrated in similar piperazine derivatives .

Q. What are the key considerations for determining solubility and stability in various solvents under different storage conditions?

  • Methodological Answer :

  • Solubility Testing : Use spectrophotometric assays to measure solubility in polar (e.g., water, DMSO) and non-polar solvents. Pre-saturate solvents and filter undissolved material for quantification.
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic stability is assessed at pH 1–13. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacological activity of this compound while controlling for metabolic variability?

  • Methodological Answer :

  • Experimental Design : Use a randomized block design with split-plot arrangements (e.g., treatment groups as main plots, dosing regimens as subplots) to account for inter-individual variability .
  • Pharmacokinetic (PK) Parameters : Measure plasma concentration-time profiles using LC-MS/MS. Calculate AUC, t1/2t_{1/2}, and bioavailability.
  • Control Strategies : Include vehicle controls and use isogenic animal models to minimize genetic variability. Monitor hepatic enzyme activity (CYP450 isoforms) to assess metabolic interference .

Q. What computational approaches are recommended to model the interaction between this compound and potential biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like serotonin receptors (5-HT2A_{2A}). Validate docking poses with MD simulations.
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions (310 K, 1 atm).
  • QSAR Modeling : Corrogate substituent effects (e.g., piperazine methylation) on activity using partial least squares regression .

Q. What methodologies are employed to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Fate Studies : Follow the INCHEMBIOL framework () to evaluate:
  • Partitioning : Log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d).
  • Biotic/Abiotic Degradation : Aerobic/anaerobic microbial degradation assays and hydrolysis studies at varying pH.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-h LC50_{50}) and algal growth inhibition assays. Chronic effects are assessed via OECD Test Guideline 211 (21-day fish embryo toxicity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro receptor binding affinity and in vivo pharmacological efficacy data?

  • Methodological Answer :

  • Systematic Review : Compare assay conditions (e.g., buffer pH, temperature) across studies.
  • Metabolite Screening : Identify active metabolites via hepatic microsome incubations and LC-MS.
  • Tissue Penetration Studies : Use radiolabeled compound to quantify blood-brain barrier permeability or tissue accumulation.
  • Statistical Reconciliation : Apply mixed-effects models to account for interspecies variability and dosing regimens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride
Reactant of Route 2
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride

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